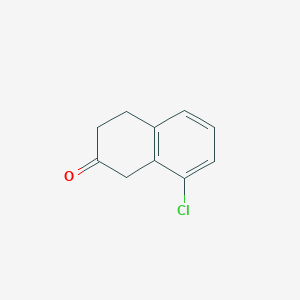

8-Chloro-2-tetralone

Description

Overview of the Tetralone Scaffold in Contemporary Organic Synthesis

The tetralone scaffold, characterized by a benzene (B151609) ring fused to a cyclohexanone (B45756) ring, is a prominent structural motif in a wide array of natural products and synthetic compounds. researchgate.netsemanticscholar.org This bicyclic system, which can exist as α-tetralone (ketone at the C-1 position) or β-tetralone (ketone at the C-2 position), offers a reactive and adaptable framework for organic chemists. semanticscholar.org The inherent reactivity of the ketone and the aromatic ring allows for a multitude of chemical transformations, making tetralones valuable starting materials for synthesizing diverse heterocyclic compounds, pharmaceuticals, and natural product derivatives. researchgate.netingentaconnect.com

The significance of the tetralone scaffold is underscored by its presence in numerous biologically active molecules. researchgate.neteurekaselect.com For instance, tetralone derivatives are integral to the structure of various antibiotics, antidepressants, and acetylcholinesterase inhibitors used in the management of Alzheimer's disease. researchgate.netingentaconnect.com Furthermore, the tetralone core is found in alkaloids with demonstrated antitumor activity. researchgate.net The broad spectrum of biological activities associated with tetralone-containing compounds has cemented the scaffold's importance in medicinal chemistry and drug discovery. rsc.org Synthetic strategies to construct the tetralone framework are varied and include well-established methods like Friedel-Crafts acylation-cyclization and Diels-Alder reactions, as well as more modern approaches such as radical cyclization. semanticscholar.org

Importance of Halogenated Tetralones as Key Synthetic Intermediates

The introduction of a halogen atom onto the tetralone scaffold dramatically expands its synthetic utility. Halogenated tetralones, such as chloro- and bromo-substituted derivatives, serve as pivotal intermediates in the synthesis of more complex molecules. vulcanchem.comguidechem.com The presence of a halogen, a good leaving group, provides a chemical handle for introducing a wide range of functional groups through various cross-coupling reactions. This strategic functionalization is crucial for developing new pharmaceutical agents and other advanced materials.

The position of the halogen atom on the tetralone ring system significantly influences the molecule's reactivity and, consequently, its applications. For example, the chlorine atom in 7-Chloro-2-tetralone offers a strategic point for further chemical modifications. vulcanchem.com Similarly, 8-Bromo-2-tetralone (B58458) is a key intermediate in the synthesis of selective 5-HT6 receptor antagonists, which are being investigated for their potential in treating central nervous system disorders like Parkinson's disease. guidechem.com The ability to selectively introduce and then modify a halogen on the tetralone core makes these compounds highly valuable building blocks in multi-step synthetic sequences. google.com

Research Trajectories and Current Focus on 8-Chloro-2-tetralone in Advanced Synthetic Chemistry

Current research in advanced synthetic chemistry continues to explore the potential of halogenated tetralones. The focus is often on developing more efficient and selective synthetic methods for their preparation and subsequent elaboration. A notable example is the synthesis of this compound itself. One reported method involves the Friedel-Crafts acylation of ethylene (B1197577) with o-chlorophenylacetyl chloride, followed by intramolecular cyclization. prepchem.comscribd.com This process highlights the strategic use of classic organic reactions to access these important intermediates.

The primary driver for the continued interest in this compound and its isomers is their role as precursors to high-value, complex molecules. The "chloro" substituent in this compound is not just a simple modification; it is a gateway to a vast chemical space. Researchers are actively investigating new reactions and catalytic systems to leverage this halogen for the construction of novel carbon-carbon and carbon-heteroatom bonds. This, in turn, facilitates the synthesis of new classes of compounds with potentially enhanced biological activities or material properties. The ongoing exploration of the chemistry of this compound and other halogenated tetralones is a testament to their enduring importance in the field of organic synthesis.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

8-chloro-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLPUKDWONQIMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404993 | |

| Record name | 8-CHLORO-2-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82302-27-0 | |

| Record name | 8-CHLORO-2-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chloro-1,2,3,4-tetrahydronaphthalen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Chloro 2 Tetralone and Its Analogs

Classical Approaches to 2-Tetralone (B1666913) Synthesis

Classical methods for synthesizing the 2-tetralone core often rely on the formation of the bicyclic ring system through intramolecular cyclization reactions. Friedel-Crafts acylation-cyclization is a prominent strategy in this category.

Friedel-Crafts Acylation-Cyclization Strategies for Dihydronaphthalene-2-one Formation

The Friedel-Crafts reaction is a cornerstone in the synthesis of tetralones, providing a direct pathway to the dihydronaphthalene-2-one structure. nih.gov This can be achieved through either intramolecular cyclization of appropriately substituted precursors or by intermolecular reactions followed by cyclization.

A direct and effective method for the synthesis of 8-chloro-2-tetralone involves the intramolecular Friedel-Crafts acylation of ortho-chlorophenylacetyl chloride. In a typical procedure, a solution of ortho-chlorophenylacetyl chloride in dichloromethane (B109758) is added to a slurry of aluminum chloride (AlCl₃) in the same solvent at low temperatures, such as -78°C. prepchem.com Following the initial addition, ethylene (B1197577) gas is introduced into the reaction mixture, which leads to an exotherm. The reaction is then stirred for several hours at a slightly elevated temperature, around 5°C. prepchem.com The process concludes with the addition of ice to decompose the aluminum complexes, followed by a standard aqueous workup and purification by column chromatography to yield this compound. prepchem.com This method has also been applied to the synthesis of other substituted 2-tetralones, including bromo and methoxy (B1213986) analogs. scribd.com

A similar strategy is employed for the synthesis of 8-bromo-2-tetralone (B58458), starting from ortho-bromo-phenylacetic acid which is converted to its corresponding acyl chloride. guidechem.com

Table 1: Synthesis of 8-Substituted-2-Tetralones via Intramolecular Friedel-Crafts Cyclization

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| o-chlorophenylacetyl chloride | AlCl₃, ethylene, CH₂Cl₂ | This compound | prepchem.com |

An alternative and versatile approach to tetralone derivatives involves the intramolecular Friedel-Crafts alkylation of cyclopropyl (B3062369) keto esters. globalresearchonline.netm-hikari.comconnectjournals.com This method has been successfully employed for the synthesis of various tetralone ester intermediates, which are valuable precursors for podophyllotoxin (B1678966) analogues. globalresearchonline.netm-hikari.com The synthesis begins with the preparation of chalcones, which are then reacted with ethyl chloroacetate (B1199739) in the presence of powdered sodium to form cyclopropyl keto esters. m-hikari.comconnectjournals.com

The key cyclization step is then carried out by treating the cyclopropyl keto ester with a Lewis acid, such as stannic chloride (SnCl₄), in the presence of acetic anhydride (B1165640) in a solvent like dichloromethane. globalresearchonline.netiajpr.com This reaction proceeds at low temperatures, typically 0°C, and results in the formation of the corresponding tetralone ester in good yields. iajpr.com This methodology has been used to synthesize a range of substituted tetralone esters, demonstrating its broad applicability. globalresearchonline.netm-hikari.comconnectjournals.com

Intramolecular Cyclization of Substituted Phenylacetyl Chlorides (e.g., ortho-chlorophenylacetyl chloride)

Reductive Approaches to Tetralone Ring Systems

Reductive methods provide a complementary strategy for the synthesis of tetralones, often starting from more readily available naphthalene (B1677914) derivatives. These approaches typically involve the partial reduction of one of the aromatic rings of the naphthalene system.

Reduction of Substituted Naphthalene Systems (e.g., 2-methoxynaphthalenes)

The Birch reduction is a powerful tool for the partial reduction of aromatic rings and has been applied to the synthesis of tetralone precursors from 2-methoxynaphthalene (B124790) derivatives. askfilo.comrsc.orgorgsyn.org The reaction of 2-methoxynaphthalene with sodium or lithium in liquid ammonia, often with an alcohol as a proton source, can lead to the reduction of the unsubstituted ring. askfilo.comrsc.orggoogle.com The resulting enol ether can then be hydrolyzed under acidic conditions to furnish the corresponding tetralone. For instance, the Birch reduction of 2-methoxynaphthalene can yield a mixture of isomeric dihydro products, which upon hydrolysis can lead to 2-tetralone. askfilo.comvaia.com Similarly, 6-methoxy-β-tetralone can be prepared via the Birch reduction of 6-methoxy-2-naphthol. orgsyn.org

Table 2: Birch Reduction of Naphthalene Derivatives

| Substrate | Reagents | Product (after hydrolysis) | Reference |

|---|---|---|---|

| 2-Methoxynaphthalene | Na/NH₃, EtOH | 2-Tetralone | askfilo.com |

| 6-Methoxy-2-naphthol | Birch Reduction | 6-Methoxy-β-tetralone | orgsyn.org |

Selective Aromatic Ring Reduction in Tetrahydronaphthalene Derivatives

The selective reduction of one aromatic ring in a naphthalene system can be influenced by the substituents present on the rings. acs.org For example, in the synthesis of 8-aryl-2-tetralones, the reduction of 1-aryl-7-methoxynaphthalenes with sodium and ethanol (B145695) can lead to the selective reduction of either the A or B ring. acs.org When the aryl group at the C-1 position has no ortho substituents, the reduction preferentially occurs on the A ring. Conversely, if the C-1 aryl group possesses two ortho substituents, the reduction of the B ring is favored, yielding the 8-aryl-2-tetralone as the major product. acs.org

Catalytic hydrogenation is another method for the selective reduction of naphthalene derivatives. For instance, the hydrogenation of 1-naphthol (B170400) over catalysts like Raney nickel-aluminum alloy can selectively reduce the unsubstituted ring to give 5,6,7,8-tetrahydro-1-naphthol. researchgate.net Similarly, the reduction of naphthalene itself can yield tetrahydronaphthalene, preserving the aromaticity of one ring. researchgate.net These tetrahydronaphthalene derivatives can then be further functionalized to produce tetralones.

Carbonyl Transposition Strategies from 1-Tetralones

The conversion of readily available 1-tetralones to the less common 2-tetralones, a process known as 1,2-carbonyl transposition, represents a significant strategy in the synthesis of 2-tetralone derivatives. thieme-connect.de While 1-tetralones are inexpensive and easily prepared, 2-tetralones are often costly and more challenging to synthesize, particularly when substituted at the 1-position.

Several methods have been developed to achieve this transformation. One approach involves the rearrangement of epoxides derived from 1-tetralones. For instance, the treatment of a 1-substituted-3,4-dihydronaphthalene with an epoxidizing agent like m-chloroperbenzoic acid (m-CPBA) yields the corresponding epoxide. This epoxide can then be rearranged to the desired 1-substituted-2-tetralone using catalysts such as boron trifluoride etherate or zinc iodide. An alternative to epoxide formation is the dihydroxylation of the 1-substituted-Δ¹-tetralin, followed by acid-catalyzed isomerization to furnish the 1-substituted-2-tetralone.

Another strategy involves the formation of an enol triflate from the 1-tetralone (B52770), which then undergoes a palladium-catalyzed reaction to yield the "transposed enamine." Subsequent hydrolysis of this enamine affords the final 2-tetralone product. researchgate.netrsc.org This method has been shown to be effective for the synthesis of β-tetralone from α-tetralone, achieving an 88% yield in a one-pot reaction under optimized conditions. rsc.org The process involves using triflic anhydride and a base like cesium carbonate to form the alkenyl triflate intermediate. rsc.org

Furthermore, a novel 1,2-carbonyl transposition of 1-tetralones has been developed through the simple acidic hydrolysis of epoxyamides derived from 1-tetralones, providing the corresponding 2-tetralones in good yields. researchgate.net These transposition strategies offer valuable routes to 2-tetralone scaffolds that are otherwise difficult to access directly. scribd.com

Advanced Catalytic Methods in 2-Tetralone Synthesis

Metal-Catalyzed Cyclization and Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools in organic synthesis for the formation of carbon-carbon bonds. nih.gov This methodology has been effectively applied to the synthesis of tetralone derivatives. ucm.esresearchgate.netuwindsor.ca

A common strategy involves a sequence of a Suzuki coupling followed by an intramolecular Friedel-Crafts acylation. ucm.esresearchgate.net This approach has been utilized to prepare a variety of 1-tetralone derivatives from aryl bromides. researchgate.net For instance, a series of tetralones have been synthesized using a B-alkyl Suzuki-Miyaura cross-coupling followed by an intramolecular Friedel-Crafts acylation reaction. uwindsor.ca

The versatility of palladium catalysis extends to the synthesis of sulfinamides from tetralone-derived alkenyl triflates. In these reactions, the tetralone-derived triflate reacts smoothly with N-sulfinylamines in the presence of a palladium catalyst, such as SPhos Pd G3, and a reductant like cesium formate. nih.gov

The Suzuki coupling has also been employed in acylation reactions to produce ketones. While the classic conditions are often unsuitable for coupling acyl chlorides with boronic acids, anhydrous methods have been developed using catalysts like Pd(PPh₃)₄ and a base such as cesium carbonate to synthesize various ketones in moderate to good yields. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions in Tetralone Synthesis

| Reactants | Catalyst/Reagents | Product | Reference |

| Aryl bromides, boronic acids | Palladium catalyst | 1-Tetralone derivatives | researchgate.net |

| Tetralone-derived alkenyl triflate, N-sulfinylamine | SPhos Pd G3, HCO₂Cs | Sulfinamide | nih.gov |

| Acyl chlorides, organoboronic acids | Pd(PPh₃)₄, Cs₂CO₃ | Ketones | nih.gov |

A novel and efficient method for the synthesis of 2-tetralone derivatives utilizes a bismuth/silver mixed salt catalyst system. google.com This process involves the cyclization and isomerization of propargyl alcohol compounds in the presence of the mixed catalyst to yield the desired 2-tetralone derivatives. google.com

This method offers a simple and direct route to 2-tetralone derivatives, which are important precursors for various biologically active compounds and natural products. For example, the synthesis of 1-methyl-8-methoxy-2-tetralone has been successfully achieved using this catalytic system. google.com The reaction is typically carried out in a solvent such as dichloroethane under a nitrogen atmosphere. google.com

It has been noted that metal-based compounds, including bismuth, can catalyze reactions through the formation of hybrid metal-carboxylate complexes, which accelerates reactions with epoxy groups. mdpi.com

Table 2: Bismuth/Silver Catalyzed Synthesis of a 2-Tetralone Derivative

| Starting Material | Catalyst System | Product | Solvent | Reference |

| 5-(3-methoxyphenyl)pent-1-yn-3-ol | Bismuth chloride/silver trifluoromethanesulfonate | 1-methyl-8-methoxy-2-tetralone | Dichloroethane | google.com |

Iron catalysis has proven to be a valuable tool in organic synthesis, including the formation of precursors for tetralone compounds. One notable application is the iron-catalyzed Michael addition, a key reaction for carbon-carbon bond formation. rsc.orgresearchgate.netrsc.orgnih.gov

For instance, an iron(III)-salen complex, formed from ferric chloride and a salen ligand, effectively catalyzes the asymmetric sulfa-Michael addition of thiols to α,β-unsaturated ketones. rsc.org This reaction produces β-thioketones in high yields and enantiomeric excess, which can serve as precursors for more complex molecules. rsc.org

In the context of tetralone synthesis, iron-catalyzed reactions can be employed to construct the necessary carbon framework. For example, iron catalysts have been used in the alkylation of menadione (B1676200) (a naphthoquinone derivative), which is structurally related to tetralones. beilstein-journals.org Iron(III) salts, such as iron(III) perchlorate (B79767) or acetate, can activate hydrogen peroxide for the oxidation of 2-methylnaphthalene (B46627) to menadione, a process that can also be influenced by the presence of a tetralone intermediate. beilstein-journals.org

Furthermore, iron-catalyzed cross-dehydrogenative coupling (CDC) reactions have been developed for the enantioselective synthesis of compounds with a 1-tetralone scaffold. Specific ligand systems, such as those derived from (L)-proline, have been shown to be effective for these transformations, yielding products with excellent enantioselectivities. rsc.org Tandem Michael addition and ipso-substitution reactions of 2'-nitrochalcones can also lead to the diastereoselective formation of 1-tetralones. researchgate.net

Table 3: Examples of Iron-Catalyzed Reactions for Tetralone Precursor Synthesis

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

| Asymmetric Sulfa-Michael Addition | Iron(III)-salen complex | Thiols, α,β-unsaturated ketones | β-thioketones | rsc.org |

| Cross-Dehydrogenative Coupling | Fe(BF₄)₂·6H₂O, (L)-proline-derived ligand | 1-Tetralone compounds, β-ketoesters | Substituted tetralones | rsc.org |

| Oxidation | Iron(III) salts, H₂O₂ | 2-Methylnaphthalene | Menadione | beilstein-journals.org |

Bismuth/Silver Mixed Salt Catalysis for 2-Tetralone Derivatization

Chemoenzymatic and Enzymatic Resolution Approaches for Optically Active Tetralone Scaffolds

Chemoenzymatic and enzymatic methods provide powerful strategies for the synthesis of optically active tetralone scaffolds, which are valuable building blocks for various natural products and pharmaceuticals. rsc.orgsemanticscholar.orgrsc.orgnih.govresearchgate.netmdpi.comnih.govmdpi.comacs.orgresearchgate.net These approaches often rely on the high stereoselectivity of enzymes, such as lipases and ketoreductases, to achieve kinetic resolution of racemic mixtures or asymmetric synthesis.

Enzymatic kinetic resolution (EKR) is a widely used technique. For example, Lipase PS from Burkholderia cepacia has been successfully employed for the kinetic resolution of α-tetralone derivatives, leading to the synthesis of stereochemically pure compounds with all-carbon quaternary stereocenters. rsc.orgrsc.org The resulting enantiopure scaffolds can be further functionalized using microbial ketoreductases from organisms like Geotrichum candidum, Candida parapsilosis, and Aspergillus niger to produce stereochemically pure diols. rsc.orgrsc.org

A chemoenzymatic approach was reported for the total synthesis of optically active terpenoids based on a tetralone scaffold, which utilized a late-stage enzymatic resolution to access both enantiomers. semanticscholar.org Another strategy involves the lipase-mediated resolution of racemic 2-arylpropanols, which are then converted through a series of chemical steps into a chiral tetralone scaffold. semanticscholar.org

One-pot sequential enzymatic kinetic resolution followed by ring-closing metathesis has also been developed for the synthesis of structurally and stereogenically diverse lactones and lactams. nih.gov This chemoenzymatic cascade allows for the creation of two distinct enantiomerically pure products from a single racemic starting material. nih.gov

The development of these biocatalytic methods is driven by the demand for enantiomerically pure compounds in drug discovery and development, as different enantiomers of a chiral drug can have distinct pharmacological activities. nih.govresearchgate.net

Table 4: Enzymes Used in the Synthesis of Optically Active Tetralone Scaffolds

| Enzyme | Source Organism | Application | Reference |

| Lipase PS | Burkholderia cepacia | Kinetic resolution of α-tetralone derivatives | rsc.orgrsc.org |

| Ketoreductase | Geotrichum candidum | Stereoselective reduction of 1-tetralone (anti-Prelog) | rsc.org |

| Ketoreductase | Candida parapsilosis | Stereoselective reduction of 1-tetralone (Prelog) | rsc.org |

| Ketoreductase | Aspergillus niger | Stereoselective reduction of 1-tetralone (Prelog) | rsc.org |

| Lipase | Not specified | Resolution of racemic 2-arylpropanols | semanticscholar.org |

Stereoselective Synthesis of 2-Tetralone Systems

The creation of specific stereoisomers of 2-tetralone and its derivatives is a significant challenge in organic synthesis. Methodologies to achieve this can be broadly categorized into two approaches: the modification of a pre-existing tetralone core to introduce a new chiral center with high selectivity, or the construction of the tetralone ring itself in a way that sets the desired stereochemistry. These strategies often employ chiral catalysts, auxiliaries, or reagents to influence the stereochemical outcome of the reaction. ntnu.notaltech.ee

Enantioselective Formation of Substituted Tetralones

Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess over the other. Several powerful techniques have been developed to introduce chirality to the 2-tetralone framework.

One prominent method is the organocatalytic oxidative kinetic resolution of tetralone-derived β-ketoesters. acs.orgnih.gov This process uses a chiral guanidine-bisurea bifunctional organocatalyst and an oxidant like cumene (B47948) hydroperoxide (CHP). acs.orgnih.gov In this kinetic resolution, one enantiomer of the racemic starting material reacts faster to form an α-hydroxylated product, leaving the unreacted enantiomer of the starting material in high enantiomeric excess. acs.org This method has proven effective for synthesizing both β- and γ-substituted chiral tetralones with high selectivity. acs.orgnih.gov For instance, various β-substituted tetralones have been resolved with high enantiomeric excesses (ee) for both the oxidized product and the recovered starting material, achieving selectivity factors (s) as high as 99. acs.org

| Substrate Substituent (R) | Product ee (%) | Recovered Substrate ee (%) | Selectivity Factor (s) |

|---|---|---|---|

| 4-MeO-Ph | 88 | 99 | 99 |

| 4-F-Ph | 86 | 98 | 58 |

| 4-Cl-Ph | 83 | 99 | 91 |

| 4-Br-Ph | 84 | 99 | 82 |

| 2-Naphthyl | 90 | 88 | 43 |

Another effective strategy is phase-transfer catalyzed (PTC) alkylation . This has been successfully applied to the enantioselective synthesis of (R)-(+)-1-(5-bromopentyl)-1-methyl-7-methoxy-2-tetralone, a key intermediate for the opioid analgesic dezocine. beilstein-journals.org In this approach, cinchona alkaloid-derived quaternary ammonium (B1175870) salts are used as chiral catalysts to control the stereochemical outcome of the alkylation. By screening various catalysts, an optimal catalyst was identified that provided the desired product in good yield and a 79:21 enantiomeric ratio. beilstein-journals.org

| Catalyst | Enantiomeric Ratio (R:S) | Yield (%) |

|---|---|---|

| N-(4-trifluoromethylbenzyl)cinchonidinium bromide (C7) | 79:21 | 77.8 |

| N-benzylcinchonidinium bromide (C1) | 73:27 | - |

| N-(4-methylbenzyl)cinchonidinium bromide (C2) | 76:24 | - |

Asymmetric Induction in Tetralone Ring-Closing Reactions

Asymmetric induction during the formation of the tetralone ring is a powerful strategy that establishes stereocenters during the core construction of the molecule. This can be achieved through various catalytic ring-closing reactions.

Asymmetric allylic alkylation is a versatile method for carbon-carbon bond formation. uwindsor.ca While many applications exist, its use in forming the tetralone ring with stereocontrol is a sophisticated approach. Similarly, ring-closing metathesis (RCM) offers a pathway for cyclization. An approach using an unsymmetrical α-tetralone and an optically active chloromethyl p-tolyl sulfoxide (B87167) as a chiral auxiliary afforded an enantiomerically pure spiro[4.5]decenone, demonstrating excellent asymmetric induction from the chiral sulfoxide during the ring-forming process. researchgate.net

The use of chiral auxiliaries is a classical and reliable method to control stereochemistry. ntnu.nonumberanalytics.com A chiral auxiliary is a molecule temporarily attached to the substrate to direct the stereochemical course of a reaction, after which it is removed. numberanalytics.com For example, a stereoselective alkoxycyclization of 1,6-enynes was achieved using an Evans-type oxazolidinone as a chiral auxiliary. researchgate.netresearchgate.net The steric clash between the bulky auxiliary and the reacting groups forces the cyclization to occur from a specific face, leading to the formation of enantioenriched β-tetralones. researchgate.net In one study, this method produced the desired tetralone with a 99:1 diastereomeric ratio, which after removal of the auxiliary yielded the final product with a 96:4 enantiomeric ratio. researchgate.net

Dynamic kinetic resolution (DKR) coupled with asymmetric hydrogenation represents another advanced strategy. In this process, a racemic starting material with a stereocenter that can be easily epimerized is used. A chiral catalyst preferentially hydrogenates one enantiomer, while the other enantiomer continuously converts to the preferred one, theoretically allowing for a 100% yield of a single stereoisomer. Copper-catalyzed hydrogenation of 2-substituted-1-tetralones via DKR has been shown to simultaneously create two adjacent stereocenters with excellent diastereomeric and enantiomeric ratios (>99:1 dr and 98:2 er). rsc.org

Ultrasound-Promoted Stereoselective Synthetic Protocols

The application of ultrasound irradiation in organic synthesis is a key tool of green chemistry, often leading to faster reactions, higher yields, and milder conditions. Sonochemistry can enhance selectivity and has been employed in various organic transformations.

While specific reports on the ultrasound-promoted stereoselective synthesis of this compound are not prevalent, the principle has been demonstrated in analogous systems. For example, an ultrasound-assisted, metal-free synthesis of highly functionalized 2-tetralones has been described, involving the ring transformation of 2H-pyran-2-ones. thieme-connect.comresearchgate.net

Furthermore, the stereoselective synthesis of chalcones has been achieved under ultrasonic irradiation at ambient temperature. This method produced (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one derivatives, where the trans stereochemistry around the double bond was formed selectively in high yields. This demonstrates the potential of ultrasound to influence the stereochemical outcome of a reaction. The benefits include mild conditions, short reaction times, and high yields, highlighting its significance for energy-efficient and waste-reducing chemical processes. Research has also documented the use of ultrasound in synthesizing various heterocyclic compounds, such as tetrazole-based pyrazolines and isoxazolines, further underscoring its utility in modern organic synthesis. nih.gov

Chemical Transformations and Reactivity Profile of 8 Chloro 2 Tetralone

Electrophilic Aromatic Substitution Reactions on the Chlorinated Benzene (B151609) Moiety

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. uomustansiriyah.edu.iq In 8-Chloro-2-tetralone, the aromatic ring is influenced by two substituents: the chloro group at C-8 and the alkyl moiety which is part of the fused ring system. The ketone at the 2-position, while not directly attached to the aromatic ring, exerts an electron-withdrawing effect that deactivates the ring towards electrophilic attack.

The chlorine atom is a deactivating group but directs incoming electrophiles to the ortho and para positions. The fused alkyl ring is generally considered an activating group, also directing to the ortho and para positions. Given the substitution pattern of this compound, the available positions for substitution are C-5, C-6, and C-7. The directing effects of the existing substituents determine the regioselectivity of further reactions. For instance, in the related 1-methyl-2-tetralone, the ketone group directs electrophilic chlorination to the C-6 position, which is meta to the ketone's point of fusion with the aromatic ring. For this compound, the interplay between the deactivating chloro group and the activating alkyl portion will guide the position of attack by electrophiles like nitronium ions (in nitration) or acyl groups (in Friedel-Crafts acylation).

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Substitution at C-5 or C-7 |

| Halogenation | Br₂, FeBr₃ | Substitution at C-5 or C-7 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution primarily at C-5 |

Nucleophilic Reactions and Functional Group Interconversions Involving the Halogen

The chlorine atom attached to the aromatic ring is a key site for functionalization through nucleophilic substitution and coupling reactions.

Aryl chlorides can undergo nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. vulcanchem.com These reactions typically require an electron-poor aromatic ring, which is the case for this compound due to the electron-withdrawing nature of the ketone. masterorganicchemistry.com However, SNAr reactions with aryl chlorides often necessitate harsh conditions or the presence of a strong activating group (like a nitro group) ortho or para to the halogen.

Alternatively, metal-catalyzed nucleophilic substitution offers a milder route. For example, the copper(I)-catalyzed exchange of bromide with methoxide (B1231860) has been demonstrated for a related 8-bromo-2-tetralone (B58458) analog, suggesting that this compound could undergo similar transformations. researchgate.netscribd.com This allows for the introduction of oxygen, nitrogen, or sulfur nucleophiles. researchgate.net Under very strong basic conditions, such as with sodium amide (NaNH₂), elimination-addition via a benzyne (B1209423) intermediate is another possible mechanism for nucleophilic substitution. masterorganicchemistry.com

Table 2: Examples of Nucleophilic Substitution Reactions

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Methoxylation | CH₃ONa, Cu(I) catalyst | 8-Methoxy-2-tetralone derivative |

| Amination | R₂NH, strong base or catalyst | 8-Amino-2-tetralone derivative |

The chlorine atom serves as a handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org These reactions are fundamental in modern organic synthesis. beilstein-journals.org

Palladium-catalyzed reactions such as the Suzuki (with boronic acids), Heck (with alkenes), and Stille (with organostannanes) couplings are widely used to connect aryl chlorides with other organic fragments. organic-chemistry.orgprinceton.edu Similarly, copper-catalyzed Ullmann-type reactions can be employed to form biaryl ethers or other coupled products. These reactions would allow for the synthesis of a diverse array of 8-substituted-2-tetralone derivatives from this compound.

Table 3: Common Coupling Reactions for Aryl Chlorides

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Aryl-B(OH)₂ | Pd(PPh₃)₄, base | 8-Aryl-2-tetralone |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃, base | 8-Alkenyl-2-tetralone |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 8-Alkynyl-2-tetralone |

Halogen Displacement Reactions (e.g., nucleophilic substitution of the chlorine atom)

Carbonyl Group Reactivity and Functionalization

The ketone at the 2-position is a highly reactive functional group, enabling a wide range of transformations including reduction and alpha-functionalization via its enolate. vulcanchem.combeilstein-journals.orgmnstate.edu

The carbonyl group of this compound can be readily reduced to a secondary alcohol. This is a common transformation for ketones, yielding the corresponding 8-chloro-1,2,3,4-tetrahydronaphthalen-2-ol. vulcanchem.com Standard reducing agents are effective for this purpose.

Table 4: Reduction of the Ketone Group

| Reagent | Conditions | Product |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | Methanol or Ethanol (B145695), room temp. | 8-Chloro-1,2,3,4-tetrahydronaphthalen-2-ol vulcanchem.comnih.gov |

More exhaustive reduction methods, such as the Wolff-Kishner or Clemmensen reduction, could be used to completely remove the carbonyl group, yielding 8-chlorotetralin, although careful selection of conditions would be necessary to avoid affecting the chloro-substituent.

The carbon atoms adjacent to the ketone (the α-carbons, C-1 and C-3) possess acidic protons. libretexts.org Treatment with a suitable base removes a proton to form a nucleophilic enolate ion. masterorganicchemistry.com This enolate can then react with various electrophiles, most commonly alkyl halides, in an SN2 reaction to form a new carbon-carbon bond. libretexts.orgmasterorganicchemistry.com

The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) ensures the complete and irreversible formation of the enolate. libretexts.org For an unsymmetrical ketone like this compound, regioselectivity can be an issue, potentially leading to a mixture of C-1 and C-3 alkylated products. However, reaction conditions can often be controlled to favor one isomer. Phase-transfer catalysis has also been employed for the enantioselective alkylation of related 2-tetralone (B1666913) systems. beilstein-journals.org

Table 5: Alpha-Alkylation via Enolate

| Step | Reagents/Conditions | Intermediate/Product |

|---|---|---|

| 1. Enolate Formation | Lithium diisopropylamide (LDA), THF, -78 °C | Lithium enolate of this compound |

This reactivity allows for the construction of more complex carbon skeletons based on the this compound scaffold.

Condensation Reactions (e.g., Aldol (B89426) Condensation with Aryl/Heteroaryl Aldehydes)

The 2-tetralone scaffold, including its halogenated derivatives like this compound, possesses active methylene (B1212753) protons at the C-1 and C-3 positions, making it amenable to a variety of condensation reactions. A prominent example is the Claisen-Schmidt condensation, a type of crossed aldol condensation, which involves the reaction of a ketone with an aromatic or heteroaromatic aldehyde in the presence of a base or acid catalyst. libretexts.orgresearchgate.netsrmist.edu.in This reaction is a well-established method for forming carbon-carbon bonds and synthesizing α,β-unsaturated ketones, which are valuable intermediates in organic synthesis. srmist.edu.in

In the context of this compound, the reaction typically proceeds by deprotonation at the C-1 position to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aryl or heteroaryl aldehyde. The subsequent aldol addition product, a β-hydroxy ketone, readily undergoes dehydration to yield the thermodynamically stable conjugated enone. srmist.edu.in The general pathway involves the initial aldol addition followed by a 1,2-elimination step, often via an E1cB mechanism in basic conditions. srmist.edu.in

The reaction can be catalyzed by various systems, including traditional bases like sodium hydroxide (B78521) (NaOH) or more advanced catalysts to enhance efficiency and yield. tandfonline.com For instance, the condensation of 1-tetralone (B52770) (a related structure) with 4-propoxybenzaldehyde (B1265824) using dilute NaOH in ethanol demonstrates a classical approach to this transformation, yielding the corresponding benzylidene derivative. tandfonline.com Tandem strategies combining aldol condensation with subsequent reactions like Diels-Alder cycloaddition have also been developed for 2-tetralone derivatives, showcasing the versatility of the initial condensation products. researchgate.netresearchgate.net

| Ketone Reactant | Aldehyde Reactant | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1-Tetralone | 4-Propoxybenzaldehyde | dil. NaOH, Ethanol | (E)-2-(4-propoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one | tandfonline.com |

| Cycloalkanones | Aryl Aldehydes | Solid NaOH (grinding) | α,α'-bis(arylidene)cycloalkanones | researchgate.net |

| Ketones | Aryl Aldehydes | Base or Acid | α,β-Unsaturated Ketones | libretexts.org |

Oxidation Reactions of the Ketone Functionality

Microbial transformations offer a route for the reduction of the ketone, which can sometimes be followed by a selective re-oxidation. For instance, studies on β-tetralone with certain fungal strains have shown an initial non-selective reduction to the corresponding alcohol, followed by a selective oxidation of one of the alcohol enantiomers back to the ketone. nih.gov This enantioselective oxidation is a key step in dynamic kinetic resolution processes. nih.gov Chemical oxidation methods can also be employed, though they often target the benzylic position of the tetralin ring system to generate the tetralone itself. acs.org

Rearrangement and Ring Expansion Reactions of 2-Tetralone Derivatives

The tetralone scaffold is a versatile precursor for various rearrangement and ring expansion reactions, leading to the formation of important structural motifs like aminonaphthalenes and benzotropones.

Semmler-Wolff Type Rearrangements of Tetralone Oximes

The Semmler-Wolff reaction, or Semmler-Wolff aromatization, is a classical organic reaction that converts α,β-unsaturated cyclohexenone oximes into the corresponding anilines under acidic conditions. ijsrp.orgresearchgate.net This transformation has been successfully applied to the oximes of α-tetralone and its derivatives to furnish α-naphthylamines. ijsrp.orgresearchgate.net The reaction is typically conducted using strong acids, such as hydrogen chloride in a mixture of acetic acid and acetic anhydride (B1165640). ijsrp.orgscispace.com

When applied to the oxime of this compound, a Semmler-Wolff type rearrangement would be expected to produce a substituted aminonaphthalene. The classical mechanism is thought to proceed through intermediates that ultimately lead to aromatization of the cyclohexenone ring. ijsrp.org However, the harsh conditions of the traditional Semmler-Wolff reaction can limit its functional group compatibility and lead to moderate yields, with the Beckmann rearrangement often competing as a side reaction. scispace.com To address these limitations, modern catalytic methods have been developed. For example, homogeneous palladium catalysts have been shown to effectively convert tetralone O-acyl oximes into 1-aminonaphthalenes under milder conditions, expanding the synthetic utility of this rearrangement. scispace.comnih.gov

| Substrate | Reagents/Catalyst | Product | Key Features | Reference |

|---|---|---|---|---|

| α-Tetralone Oximes | Acetic Anhydride, Acetic Acid, HCl | α-Naphthylamines | Classic acidic conditions | ijsrp.orgresearchgate.net |

| Tetralone O-pivaloyl oximes | Pd(PCy3)2 | 1-Aminonaphthalenes | Homogeneous Pd catalysis, milder conditions | scispace.comnih.gov |

| 7-Nitro-1-tetralone oxime ester | Pd-catalysis, high temperature | 1-Amino-7-nitronaphthalene | Used in synthesis of complex molecules | nii.ac.jp |

Benzotropone Formation via Ring Expansion from Tetralone Scaffolds

Tetralones are valuable starting materials for the synthesis of benzotropones (benzocycloheptenones), seven-membered ring systems fused to a benzene ring. researchgate.netbeilstein-journals.org A common strategy for this ring expansion involves the addition of a dihalocarbene to an enol ether derivative of the tetralone. researchgate.net For instance, α-tetralone can be converted to its enol ether, which then reacts with a dihalocarbene (e.g., dichlorocarbene, :CCl2). The resulting dihalocyclopropane adduct undergoes thermal or solvolytic ring expansion to yield a halobenzocycloheptadienone, which can be subsequently dehydrohalogenated to afford the desired 2,3-benzotropone. researchgate.netbeilstein-journals.org This sequence provides a convenient and efficient route from readily available tetralones to the benzotropone core. researchgate.net

Alternative methods for synthesizing benzotropones from tetralone-related structures also exist, such as the oxidation of benzosuberones, which can themselves be derived from tetralone precursors. beilstein-journals.orgbeilstein-journals.org These ring expansion methodologies are crucial for accessing the unique chemical and biological properties of the tropone (B1200060) nucleus. researchgate.net

Radical Reactions and Photocyclization Studies on Halogenated Tetralones

The presence of a halogen atom on the tetralone scaffold opens avenues for radical-based transformations and photochemical reactions, enabling the construction of complex fused ring systems.

Intramolecular Radical Cyclization Routes to Fused Systems

Radical cyclization reactions are a powerful tool for forming cyclic and polycyclic compounds. In the context of halogenated tetralones, the halogen atom can serve as a precursor for a radical species. For example, an aryl radical could be generated elsewhere in a molecule tethered to the this compound core, which could then undergo an intramolecular cyclization onto the aromatic ring. beilstein-journals.org

More broadly, radical approaches are used to synthesize the tetralone core itself. Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) can mediate the intramolecular cyclization of δ-aryl-β-dicarbonyl compounds to generate 2-tetralone derivatives. beilstein-journals.orgresearchgate.net This process involves the formation of a radical which cyclizes onto the aromatic ring, followed by oxidation and rearomatization. beilstein-journals.org Similarly, photocatalytic methods using visible light have been developed for the [4+2] cyclization of alkyl bromides and vinyl azides, which proceeds via an iminyl radical-mediated 1,5-hydrogen atom transfer to afford 1-tetralone skeletons. frontiersin.org While not directly starting from this compound, these studies highlight the utility of radical cyclizations in accessing and functionalizing the tetralone framework. researchgate.netinglomayor.cl The halogen atom in a molecule like this compound could also participate in atom transfer radical cyclization (ATRC) processes, where a radical adds to an unsaturated bond and the resulting radical is trapped by the halogen atom. mdpi.com

Photocyclization reactions of tetralone derivatives have also been explored. Irradiation of 8-substituted α-tetralone derivatives can lead to intramolecular cyclization and rearrangement, affording complex fused products. researchgate.net The specific outcome of these photoreactions is highly dependent on the nature of the substituents and the reaction conditions. researchgate.netmdpi.com

Photocyclization Pathways of 8-Substituted Naphthalenones (related systems)

The study of the photochemical reactions of 8-substituted naphthalenones, which are structurally related to this compound, provides critical insight into the potential reactivity of this class of compounds under photolytic conditions. Research has primarily focused on 8-substituted 1-naphthalenones (also known as α-tetralones), revealing complex reaction pathways that are highly dependent on the nature of the substituent at the 8-position and the conformation of the alicyclic ring. researchgate.net

Irradiation of 8-alkoxy-1,2,3,4-tetrahydro-1-naphthalenones in solvents like acetonitrile (B52724) or benzene typically leads to the formation of rearranged naphthyl alcohols as the major products. researchgate.net This transformation is a key pathway observed for these six-membered ring ketones. researchgate.net For instance, the irradiation of various 8-alkoxytetrahydro-1-naphthalenones yields the corresponding rearranged naphthyl alcohols. researchgate.net

In contrast, when the substituent at the 8-position is part of a structure conducive to other cyclization modes, different products can be formed. Studies on ethyl 2-(8-oxo-5,6,7,8-tetrahydro-1-naphthyloxy)acetates demonstrate that irradiation can yield naphtho[1,8-bc]furanols and their dehydrated counterparts, naphtho[1,8-bc]furans, with yields ranging from 33% to 83%. researchgate.net Similarly, photocyclization of 8-(4-halobenzyloxy)-1,2,3,4-tetrahydro-1-naphthalenones results in rearranged naphthyl alcohols. researchgate.net

The conformation of the ring system plays a significant role in dictating the reaction pathway. researchgate.net While six-membered ring systems like the tetralones predominantly yield rearranged naphthyl alcohols, related seven-membered ring ketones (4-alkoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ones) tend to afford tetrahydrocyclohepta[cd]benzofurans in good yields upon irradiation. researchgate.net This difference in reactivity is attributed to the distinct conformational flexibilities of the six- and seven-membered rings. researchgate.net

The research findings on these related systems are summarized in the tables below, illustrating the products and yields from the photocyclization of various 8-substituted naphthalenones.

Table 1: Photocyclization Products of 8-Alkoxy-1,2,3,4-tetrahydro-1-naphthalenones

This table summarizes the major products obtained from the irradiation of 8-alkoxytetrahydro-1-naphthalenones, highlighting the tendency to form rearranged naphthyl alcohols. researchgate.net

| Starting Material (Substituent at C-8) | Major Product |

| 8-Alkoxy-1,2,3,4-tetrahydro-1-naphthalenone | Rearranged Naphthyl Alcohol |

| 8-Alkoxy-1,2,3,4-tetrahydro-1-naphthalenones (4a-f) | Rearranged Naphthyl Alcohols (8a-f) |

| 8-Oxo-5,6,7,8-tetrahydro-1-naphthyloxyacetonitrile | Rearranged Naphthyl Alcohol |

| 8-(4-Halobenzyloxy)-1,2,3,4-tetrahydro-1-naphthalenone | Rearranged Naphthyl Alcohol |

Table 2: Comparative Photocyclization of 8-Substituted Naphthalenones and Related Compounds

This table details the diverse products formed from the photocyclization of various 8-substituted naphthalenones, showcasing the influence of the substituent on the reaction pathway. researchgate.net

| Starting Material | Solvent | Products | Yield (%) |

| Ethyl 2-(8-oxo-5,6,7,8-tetrahydro-1-naphthyloxy)acetates (1a-e) | Acetonitrile | Naphtho[1,8-bc]furanols (3a-e) and Naphtho[1,8-bc]furans (4a-e) | 33–83 |

| Ethyl 2-(8-oxo-5,6,7,8-tetrahydro-1-naphthyloxy)acetates (1b-d) | Acetonitrile | Ethyl Acrylates (5b-d) | 3–25 |

| 4-Alkoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ones (5a-e) | Acetonitrile | 2,2a,3,4,5,6-Hexahydrocyclohepta[cd]benzofuran-2a-ols (9a-e) | Good Yields |

Application of 8 Chloro 2 Tetralone in Complex Molecular Architectures

Strategic Intermediate in Pharmaceutical Lead Compound Synthesis

The tetralone core is a recognized scaffold in medicinal chemistry, and the introduction of a chlorine atom at the 8-position of 2-tetralone (B1666913) provides a versatile handle for further molecular elaboration. nih.govresearchgate.net This has positioned 8-chloro-2-tetralone as a key starting material or intermediate in the synthesis of several classes of therapeutic agents.

Precursor to Neurotransmitter Reuptake Inhibitors (e.g., Sertraline (B1200038) and related antidepressants)

One of the most prominent applications of this compound is in the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline. nih.govdrugbank.com Sertraline is a widely prescribed antidepressant, and its synthesis often involves the use of a tetralone derivative. guidechem.comresearchgate.netgoogle.com The synthesis of sertraline from a tetralone intermediate typically involves a condensation reaction with methylamine (B109427) to form an imine, followed by reduction. google.comgoogle.com The chlorine atom in the 8-position of the tetralone is not present in the final sertraline molecule, which features a dichlorophenyl group. However, related tetralone-based structures are explored for their potential as monoamine reuptake inhibitors for the treatment of central nervous system disorders like depression and ADHD. researchgate.netgoogle.com

Building Block for Selective 5-HT6 Receptor Antagonists

The 5-HT6 receptor is a target for the development of drugs aimed at treating cognitive deficits and other central nervous system disorders. mdpi.com Research has shown that tetralone derivatives can serve as scaffolds for the synthesis of selective 5-HT6 receptor antagonists. guidechem.com Specifically, 8-bromo-2-tetralone (B58458), a closely related analog of this compound, has been identified as an important intermediate in the creation of these antagonists, which hold therapeutic promise for conditions such as Parkinson's disease. guidechem.com The strategic placement of the halogen on the tetralone ring is crucial for the subsequent synthetic transformations that lead to the final active compounds.

Role in the Synthesis of Other Bioactive Tetralone-Based Scaffolds (e.g., nepinalone, spirodone, trioxifene (B129672) analogs)

The versatility of the 2-tetralone scaffold extends to the synthesis of a range of other bioactive molecules. For instance, nepinalone, a compound with antitussive activity, is synthesized from a 2-tetralone derivative. mdpi.com Similarly, tetralone-based structures are precursors to compounds like spirodone and analogs of trioxifene, which exhibit various pharmacological activities. researchgate.netresearchgate.netarchive.org The ability to introduce substituents at various positions of the tetralone ring, including the use of halogenated intermediates like this compound, allows for the generation of a diverse library of compounds for drug discovery programs.

Contribution to Natural Product Total Synthesis

The structural complexity and biological activity of many natural products make them attractive targets for total synthesis. This compound and related tetralones have proven to be valuable synthons in the assembly of these intricate molecules. semanticscholar.orgsemanticscholar.org

Incorporation into Lignan and Terpenoid Frameworks

Lignans and terpenoids are two major classes of natural products with diverse biological activities. The tetralone moiety is a common structural feature in some of these compounds. nih.govmedcraveonline.comglobalresearchonline.net For example, 6-methoxy-2-tetralone (B1345760) is a key starting material for the synthesis of various terpenoid and steroidal compounds. medcraveonline.com While direct use of this compound in these specific examples is not explicitly detailed, the synthetic strategies employed for constructing these frameworks often rely on the versatile chemistry of substituted tetralones, highlighting the potential for halogenated analogs to be used in similar synthetic endeavors. m-hikari.com The synthesis of longifolene-derived tetralone derivatives further showcases the incorporation of the tetralone scaffold into complex terpenoid structures. nih.gov

Construction of Polycyclic Natural Product Cores (e.g., gilvocarcin M, seco-pseudopteroxazole (B1246743) analogs)

The total synthesis of complex polycyclic natural products often requires the strategic assembly of key building blocks. Tetralones, including halogenated variants, can serve this purpose effectively. A notable example is the use of tetralone intermediates in synthetic approaches toward gilvocarcin M, a C-aryl glycoside antibiotic. researchgate.netbeilstein-journals.orgiupac.org Synthetic strategies have utilized the formation of a tetralone as a key step to construct the core structure of these molecules. beilstein-journals.org

Furthermore, radical cyclization reactions involving precursors that lead to tetralone formation have been explored as a potential route to seco-pseudopteroxazole and its analogs. beilstein-journals.orgnih.gov These marine-derived diterpenoids possess interesting biological activities, and their synthesis represents a significant challenge. nih.govresearchgate.netlboro.ac.uk The ability to construct a functionalized tetralone core is a critical aspect of these synthetic endeavors.

: Design and Synthesis of Novel Heterocyclic and Fused-Ring Systems

The scaffold of this compound serves as a versatile and strategic starting point for the synthesis of a variety of complex, multi-ring molecular structures. The inherent reactivity of its ketone functional group, combined with the adjacent α-methylene protons, provides multiple avenues for cyclization and annulation reactions. This allows for the construction of both heterocyclic systems, where non-carbon atoms are incorporated into a new ring, and carbocyclic fused-ring systems, which are key components of many polycyclic aromatic compounds. Researchers have leveraged these features to build intricate molecular frameworks, including medicinally relevant indazoline and quinoline (B57606) derivatives, as well as larger polycyclic aromatic structures. A notable strategy for forming new heterocyclic rings from ketone precursors is the Gewald reaction, a multicomponent process that yields highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur, offering a direct route to fused thiophene (B33073) systems from cyclic ketones like this compound. wikipedia.orgorganic-chemistry.org

Formation of Indazoline and Quinoline Derivatives from Tetralone Precursors

The tetralone core is a well-established precursor for synthesizing fused nitrogen-containing heterocycles such as indazolines and quinolines. These reactions typically exploit the ketone at the C2 position and the adjacent active methylene (B1212753) group at C1 or C3.

The synthesis of indazoline derivatives, specifically benzo[g]indazoles, can be achieved through the reaction of a tetralone with hydrazine (B178648) derivatives. sci-hub.seijrpc.com A common pathway involves the initial condensation of the tetralone with an aldehyde to form an α,β-unsaturated ketone (a benzylidene derivative), which then undergoes cyclization with hydrazine to form the pyrazoline ring fused to the tetralone framework. ijrpc.com For instance, studies using 1-tetralone (B52770) have shown its reaction with p-tolyl or p-fluorophenylisothiocyanate, followed by treatment with arylhydrazines, to yield N-aryl-2-aryl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-3-amines in yields ranging from 40% to 87%. sci-hub.se This general methodology demonstrates a viable route for converting this compound into the corresponding chloro-substituted benzo[g]indazole systems.

Another pivotal application of tetralone precursors is in the synthesis of quinolines via the Friedländer annulation. derpharmachemica.comresearchgate.netnih.gov This reaction provides a direct method for creating the quinoline skeleton by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, such as this compound. Research has demonstrated that bicyclic ketones, including α-tetralone, undergo smooth condensation with 2-aminobenzophenones in the presence of a catalyst like cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) to afford polycyclic quinolines in good yields. semanticscholar.org Applying this to this compound, the reaction with a suitable 2-aminoaryl ketone would lead to the formation of a complex, chloro-substituted, fused-ring quinoline derivative. The versatility of the Friedländer synthesis allows for the preparation of a wide array of substituted quinolines, which are of significant interest in medicinal chemistry. derpharmachemica.comnih.gov

| Target Heterocycle | Synthetic Method | Key Reactants with Tetralone | General Product Structure | Reference |

|---|---|---|---|---|

| Indazoline (Benzo[g]indazole) | Condensation/Cyclization | Arylhydrazines | 4,5-dihydro-2H-benzo[g]indazoles | sci-hub.seijrpc.com |

| Quinoline | Friedländer Annulation | 2-Aminoaryl ketones/aldehydes | Polycyclic quinolines | semanticscholar.org |

| 2-Aminothiophene | Gewald Reaction | α-Cyanoester and Elemental Sulfur | Fused 2-aminothiophenes | wikipedia.org |

Construction of Complex Polycyclic Aromatic Compounds

The tetralone skeleton is a fundamental building block for the assembly of larger, more complex polycyclic aromatic compounds (PAHs). The reactivity of the enolate, formed by deprotonation of the α-carbon, allows for alkylation and subsequent cyclization reactions to build additional fused rings.

A powerful one-pot strategy has been demonstrated for the preparation of dibenzo[a,g]fluorene systems starting from a tetralone derivative. nih.gov In a reported synthesis, 2-methoxy-β-tetralone was reacted with β-methyl naphthalenyl bromide in the presence of sodium hydride. nih.gov This initial alkylation was followed by treatment with methanesulfonic acid, which induced cyclodehydration and aromatization to afford the pentacyclic 2-methoxy-dibenzo[a,g]fluorene in a 40% yield. nih.gov This method, which combines alkylation, cyclization, and aromatization in a single operation, represents a potent strategy for elaborating the tetralone framework. This compound, with its similar structural features, is an ideal candidate for analogous transformations, enabling the synthesis of chlorinated dibenzofluorenes and related complex PAHs. The presence of the chlorine atom on the aromatic ring can also serve as a handle for further functionalization in subsequent synthetic steps.

| Target Compound Class | Synthetic Strategy | Key Reactants with Tetralone | General Product Structure | Reference |

|---|---|---|---|---|

| Dibenzo[a,g]fluorenes | Alkylation, Cyclodehydration, Aromatization | β-Methyl naphthalenyl bromide, Methanesulfonic acid | Substituted Dibenzo[a,g]fluorene | nih.gov |

Computational Chemistry and Mechanistic Elucidation of 8 Chloro 2 Tetralone Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important method for studying the electronic properties and predicting the reactivity of organic molecules. mdpi.com By calculating the electron density, DFT can provide insights into various chemical phenomena.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) in 8-Chloro-2-tetralone Derivatives

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. wikipedia.orgsapub.org The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability; a larger gap generally suggests higher stability.

In the context of tetralone derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine the energies and spatial distributions of these orbitals. nih.govbhu.ac.in For instance, studies on related tetralone systems have shown how substituents on the aromatic ring can influence the HOMO and LUMO energy levels. Electron-donating groups tend to raise the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting capabilities. The chlorine atom at the 8-position in this compound, being an electron-withdrawing group, is expected to lower both the HOMO and LUMO energy levels, potentially affecting its reactivity in various reactions.

Table 1: Frontier Molecular Orbital Energies (Calculated)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-Tetralone (B1666913) (example) | -6.5 | -1.8 | 4.7 |

| This compound (predicted) | Lowered | Lowered | Modified |

Note: The values for this compound are predicted based on the known effects of chloro-substituents and require specific computational studies for precise determination.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govmdpi.com The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, an MEP map would likely show a region of high negative potential around the carbonyl oxygen, indicating its susceptibility to attack by electrophiles. The hydrogen atoms would exhibit positive potential. bhu.ac.in The presence of the electron-withdrawing chlorine atom would also influence the electrostatic potential of the aromatic ring, making certain positions more or less susceptible to electrophilic or nucleophilic aromatic substitution. MEP analysis provides a visual and intuitive way to understand the relative polarity and reactivity of different parts of the molecule. bhu.ac.in

Conformational Analysis and Energy Minimization of Tetralone Scaffolds

The tetralone scaffold is not planar and can adopt different conformations. Computational methods are crucial for determining the most stable conformations and the energy barriers between them. cdnsciencepub.comresearchgate.net For α-tetralone, for example, theoretical studies have investigated the relative stabilities of envelope and half-chair conformations of the non-aromatic ring. rsc.org

In the case of this compound, the presence of the chlorine atom at the peri-position (C8) can introduce significant steric interactions that influence the conformational preferences of the tetralone ring system. Energy minimization calculations, often performed using methods like MM2 or DFT, can identify the lowest energy conformer. cdnsciencepub.com These calculations are essential for understanding how the molecule's three-dimensional shape affects its reactivity and interactions with other molecules.

Reaction Mechanism Investigations via Computational Modeling

Transition State Analysis and Reaction Pathway Elucidation for Key Synthetic Transformations

For many synthetic transformations, such as cycloadditions, rearrangements, and substitutions, computational analysis can provide a step-by-step understanding of the reaction mechanism. mdpi.com Transition state theory allows for the calculation of the structure and energy of the transition state, which is the highest energy point along the reaction coordinate.

For reactions involving this compound, such as its use in the synthesis of more complex molecules, identifying the transition states of key steps can reveal the factors that control the reaction rate and outcome. For example, in a Michael addition reaction, computational modeling can elucidate the transition state for the formation of the new carbon-carbon bond. researchgate.net

Prediction of Regioselectivity and Stereoselectivity in Tetralone Reactions

Many reactions involving tetralones can yield multiple products, leading to issues of regioselectivity (where a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product). youtube.comkhanacademy.org Computational chemistry can be used to predict the favored product by comparing the energies of the different possible transition states. researchgate.net

For instance, in the alkylation of the enolate of this compound, computational modeling could predict whether the alkylation will occur at the C1 or C3 position by calculating the energies of the respective transition states. Similarly, for reactions that create a new stereocenter, such as the reduction of the carbonyl group, computational methods can predict which diastereomer will be the major product by analyzing the energies of the diastereomeric transition states. mdpi.com These predictive capabilities are invaluable for designing more efficient and selective synthetic routes.

In Silico Approaches to this compound Derivative Design

The design and synthesis of novel this compound derivatives benefit significantly from computational, or in silico, methodologies. These approaches enable the prediction of molecular properties, reaction outcomes, and biological activities, thereby streamlining the drug discovery and development process. By modeling the interactions of these compounds at a molecular level, researchers can prioritize the synthesis of candidates with the highest potential for desired effects, saving valuable time and resources.

Structure-guided design is a foundational principle in the development of this compound derivatives, ensuring that newly designed molecules are not only theoretically effective but also synthetically achievable. This approach integrates computational modeling with established synthetic organic chemistry principles to create a clear path from a virtual molecule to a tangible compound.

A key aspect of this design process is the consideration of synthetic accessibility from the outset. For instance, the synthesis of the core this compound structure itself can be achieved through methods like the Friedel-Crafts acylation of a suitable chlorophenyl derivative followed by intramolecular cyclization. prepchem.com The specific reagents and reaction conditions for this process, such as the use of aluminum chloride as a catalyst, are well-documented and provide a reliable starting point for further modifications. prepchem.com

Targeted modifications of the this compound scaffold are guided by the desired biological activity. For example, if the goal is to develop an antifungal agent, computational docking studies can be used to predict how different substituents on the tetralone ring will interact with the active site of a fungal enzyme. nih.gov These in silico experiments can reveal key interactions, such as hydrogen bonding or hydrophobic interactions, that are crucial for inhibitory activity. nih.gov Based on these predictions, chemists can then select appropriate synthetic reactions, such as aldol (B89426) condensations or nucleophilic substitutions, to introduce the desired functional groups. nih.govacs.org

The table below illustrates how different structural modifications to a tetralone core can be guided by computational predictions to achieve specific biological activities.

| Target Activity | Proposed Modification | Computational Rationale | Synthetic Strategy |

| Antifungal | Introduction of a 1,2,4-triazole-thioether moiety | Docking studies predict strong binding to fungal cytochrome bc1 complex. nih.gov | Nucleophilic substitution of a halo-tetralone with a substituted triazolethiol. nih.gov |

| Anticancer | Addition of a substituted sulfonyl group to a triazole ring attached to the tetralone | QSAR models indicate that specific sulfonyl substitutions enhance cytotoxicity against cancer cell lines. nih.gov | Sulfonylation of an amino-triazole derivative of tetralone. nih.gov |

| Anti-inflammatory | Creation of arylmethylene derivatives | Docking simulations show inhibition of macrophage migration inhibitory factor (MIF) tautomerase activity. nih.gov | Base-catalyzed aldol condensation of this compound with various aromatic aldehydes. nih.gov |

Virtual screening is a powerful computational technique used to explore vast chemical spaces and identify promising synthetic pathways for novel this compound derivatives. This method allows for the rapid assessment of numerous potential reactions and starting materials without the need for extensive laboratory work.

One application of virtual screening is in the discovery of new catalysts or reaction conditions for known transformations. For example, by screening a virtual library of potential catalysts, researchers can identify more efficient or selective options for reactions like the Diels-Alder cycloaddition, which can be used to construct the tetralone ring system. researchgate.netmdpi.com This can lead to higher yields and fewer side products, simplifying the purification process.

Furthermore, virtual screening can be employed to predict the outcome of multi-step synthetic sequences. By simulating each step of a proposed route, chemists can anticipate potential challenges, such as the formation of undesirable byproducts or low conversion rates. This foresight allows for the optimization of the synthetic plan before any experiments are conducted. For instance, in the synthesis of complex polycyclic structures derived from this compound, virtual screening can help in determining the optimal order of reactions to achieve the desired stereochemistry and regioselectivity.

The table below provides examples of how virtual screening can be applied to identify and refine synthetic routes for this compound derivatives.

| Synthetic Goal | Virtual Screening Application | Predicted Outcome | Potential Advantage |

| Improve yield of a known reaction | Screening of alternative catalysts and solvents. | Identification of a novel catalyst that lowers the activation energy of the rate-determining step. | Higher reaction efficiency and reduced costs. |

| Discover a novel C-C bond formation method | Exploration of various cross-coupling reactions. acs.org | A specific palladium-catalyzed coupling reaction is predicted to be highly effective for attaching a desired side chain. | Access to novel derivatives that were previously difficult to synthesize. |

| Optimize a multi-step synthesis | Retrosynthetic analysis and forward synthesis prediction. | A more convergent synthetic route is identified, reducing the total number of steps. | Increased overall yield and reduced synthesis time. |

By leveraging these in silico tools, the design and synthesis of this compound derivatives can be approached in a more rational and efficient manner, accelerating the discovery of new compounds with valuable therapeutic or industrial applications.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Atom-Economical Synthetic Routes for 8-Chloro-2-tetralone

Traditional synthetic routes to this compound and its parent structure, 2-tetralone (B1666913), often rely on Friedel-Crafts acylation-cycloalkylation protocols. rsc.org A typical synthesis for this compound involves the reaction of o-chlorophenylacetyl chloride with ethylene (B1197577) in the presence of a stoichiometric amount of aluminum trichloride (B1173362) (AlCl₃) in a chlorinated solvent like dichloromethane (B109758). quantistry.com While effective, this method generates significant aluminum-containing waste, uses hazardous reagents, and is not atom-economical.

Future research is focused on developing greener and more efficient alternatives. One promising avenue is the development of "clean-chemistry" processes that eliminate the need for harsh reagents and solvents. rsc.org For instance, a single-stage process for 2-tetralones has been developed that reacts a phenylacetic acid with a 1-alkene in a trifluoroacetic anhydride (B1165640) (TFAA) and phosphoric acid system. rsc.org This approach avoids the use of thionyl chloride, aluminum trichloride, and chlorinated solvents, and the TFAA can be recovered and regenerated, improving atom efficiency. rsc.org

Other emerging sustainable methods for the broader tetralone class that could be adapted for this compound include:

Photocatalysis : Visible-light-induced cyclization of styrenes using molecular oxygen as the oxidant and an organic dye as a photocatalyst presents a facile and environmentally friendly platform for synthesizing 4-aryl tetralones. numberanalytics.comfrontiersin.org This strategy utilizes clean and sustainable resources like light and air. frontiersin.org

Microwave-Promoted Synthesis : The use of microwave irradiation can accelerate reactions, often leading to higher yields in shorter times and with less energy consumption. grnjournal.us A microwave-promoted synthesis of 1-tetralones has been demonstrated via an iminyl radical-mediated hydrogen atom transfer. grnjournal.us

Low-Temperature Catalysis : Research into heterogeneous catalysts, such as layered double hydroxide-hosted nickel complexes, has enabled the selective oxidation of tetralin to 1-tetralone (B52770) at room temperature, offering a more energy-efficient and environmentally friendly process. researchgate.net

| Synthetic Strategy | Key Features | Sustainability Advantages | Relevant Precursor | Reference |

| Traditional Friedel-Crafts | Uses AlCl₃, o-chlorophenylacetyl chloride, ethylene | Low atom economy, hazardous waste | o-chlorophenylacetyl chloride | quantistry.com |

| Clean Chemistry Acylation | Uses TFAA/phosphoric acid system | Eliminates AlCl₃ and chlorinated solvents, reagent recovery | Phenylacetic acids | rsc.org |

| Visible-Light Photocatalysis | Uses organic dye, visible light, O₂ | Uses renewable resources (light, air), mild conditions | Styrenes | numberanalytics.comfrontiersin.org |

| Microwave-Promoted Synthesis | Uses microwave irradiation, Lewis acids | Rapid reaction times, potential for energy savings | O-phenyloximes | grnjournal.us |

| Low-Temperature Oxidation | Uses heterogeneous nickel catalyst, O₂ | Room temperature, catalyst recyclability | Tetralin | researchgate.net |

Exploration of Novel Catalytic Systems for Highly Selective Tetralone Derivatization

Beyond synthesis, significant research is being directed toward novel catalytic systems that can selectively modify the this compound structure. This allows for the creation of diverse derivatives with potentially enhanced or entirely new functionalities.